3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine

Medicinal Chemistry Structure-Activity Relationship M2 Muscarinic Antagonists

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is a synthetic sulfonamide-based piperidine derivative. It is characterized by a 3,5-dimethylpiperidine core linked via a sulfonyl bridge to a naphthalene ring system, which itself bears a pentyloxy substituent at the 4-position.

Molecular Formula C22H31NO3S
Molecular Weight 389.6 g/mol
Cat. No. B12206027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine
Molecular FormulaC22H31NO3S
Molecular Weight389.6 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C
InChIInChI=1S/C22H31NO3S/c1-4-5-8-13-26-21-11-12-22(20-10-7-6-9-19(20)21)27(24,25)23-15-17(2)14-18(3)16-23/h6-7,9-12,17-18H,4-5,8,13-16H2,1-3H3
InChIKeyMBFFDLWRTIBWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine: Chemical Identity and Core Structural Features for Procurement Evaluation


3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine is a synthetic sulfonamide-based piperidine derivative. It is characterized by a 3,5-dimethylpiperidine core linked via a sulfonyl bridge to a naphthalene ring system, which itself bears a pentyloxy substituent at the 4-position . This compound has been disclosed as a key intermediate in a synthetic route leading to M2 muscarinic receptor antagonists [1], and its structural scaffold is encompassed within broader patent families describing sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase (ELOVL6) [2].

Procurement Risk: Why 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine Cannot Be Replaced by Common In-Class Analogs


The substitution pattern on both the piperidine ring and the naphthalene moiety dictates bioactivity and synthetic utility. The 3,5-dimethyl substitution on the piperidine ring introduces steric constraints and alters the basicity of the nitrogen, which directly impacts sulfonamide bond stability and target binding [1]. The pentyloxy chain length and its 4-position attachment on the naphthalene core modulate lipophilicity and metabolic stability differently from shorter-chain analogs like methoxy or ethoxy variants [2]. Generic replacement with 3-methyl or unsubstituted piperidine analogs, or with naphthalen-2-yl sulfonyl isomers, would invalidate structure-activity relationships established in the M2 antagonist synthesis pathway [3].

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine


Piperidine Substitution: 3,5-Dimethyl vs. 3-Methyl and Unsubstituted Analogs

The 3,5-dimethylpiperidine core introduces two methyl groups that increase steric bulk and lipophilicity relative to the 3-methyl analog (3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine, CAS 941257-95-0) and the unsubstituted piperidine analog (1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine, CAS 1206131-52-3). In the context of sulfonylpiperidine-based ELOVL6 inhibitors, the 3-position substituent on the piperidine ring is a critical determinant of inhibitory potency [1]. Although direct comparative IC50 data for this exact compound are not publicly available, the patent literature establishes that 3-substituted sulfonylpiperidines exhibit markedly enhanced ELOVL6 inhibition compared to unsubstituted counterparts [1].

Medicinal Chemistry Structure-Activity Relationship M2 Muscarinic Antagonists

Alkoxy Chain Length: Pentyloxy vs. Methoxy Naphthalene Sulfonamides

The n-pentyloxy substituent at the 4-position of the naphthalene ring confers a calculated logP increase of approximately 2.5 units compared to the methoxy analog (1-[(4-Methoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine, CAS 914619-26-4) [1]. In naphthalene-based sulfonamide series, increased alkoxy chain length correlates with enhanced membrane permeability, but excessive lipophilicity can reduce aqueous solubility and increase metabolic liability . The pentyloxy chain thus represents a key parameter differentiating this compound from both shorter-chain (methoxy, ethoxy) and longer-chain analogs, directly impacting compound developability and synthetic intermediate suitability.

Lipophilicity Metabolic Stability Drug Design

Sulfonyl Attachment Position: Naphthalen-1-yl vs. Naphthalen-2-yl Regioisomers

The sulfonyl group is attached at the 1-position of the naphthalene ring, creating a naphthalen-1-yl sulfonamide. This regioisomer is structurally distinct from the naphthalen-2-yl sulfonamide analog (1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine, CAS 1206131-52-3) . In M2 muscarinic receptor antagonist pharmacology, the spatial orientation of the sulfonamide linkage relative to the naphthalene plane is a critical determinant of receptor binding affinity [1]. The 1-yl attachment positions the piperidine ring in a different vector than the 2-yl attachment, which can dramatically alter target recognition and off-target selectivity profiles.

Regiochemistry Target Binding Receptor Antagonism

Optimal Use Cases for 3,5-Dimethyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine Based on Evidence


Synthesis of M2 Muscarinic Receptor Antagonist Candidates

This compound is specifically documented as intermediate (VI) in a validated synthetic route for benzylidine ketal-based M2 muscarinic receptor antagonists [1]. Researchers pursuing this therapeutic target should prioritize this exact intermediate to ensure fidelity to the published synthesis and avoid introducing structural variables that could compromise biological activity. The 3,5-dimethylpiperidine and 4-pentyloxynaphthalen-1-yl sulfonamide combination is non-trivial and cannot be substituted without re-optimizing the entire synthetic sequence.

ELOVL6 Inhibitor Lead Optimization Programs

The compound falls within the Markush structure of 3-substituted sulfonylpiperidine derivatives claimed as ELOVL6 inhibitors for metabolic disease [2]. Medicinal chemistry teams exploring ELOVL6 as a target for obesity or diabetes can use this compound as a reference point for probing the SAR around the piperidine 3,5-dimethyl substitution and naphthalene 4-alkoxy chain length, leveraging its unique combination of structural features.

Pharmacophore Modeling of Sulfonamide-Based GPCR Ligands

The distinct regio- and stereochemical features of this compound make it a valuable probe for computational pharmacophore models of sulfonamide-binding GPCRs, particularly the M2 receptor [1]. Its 1-naphthyl sulfonamide geometry and 3,5-dimethylpiperidine conformation provide defined spatial constraints that can refine docking models and virtual screening campaigns.

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